3-[(4-Methylbenzyl)seleno]-L-alanine

Kidney-selective prodrug β-lyase bioactivation selenocysteine conjugate

3-[(4-Methylbenzyl)seleno]-L-alanine, systematically named Se-(4-methylbenzyl)-L-selenocysteine, is a Se-substituted selenocysteine derivative belonging to the class of organoselenium amino acids. It is characterized by a 4-methylbenzylseleno group attached to the β-carbon of L-alanine.

Molecular Formula C11H15NO2Se
Molecular Weight 272.21 g/mol
CAS No. 176300-64-4
Cat. No. B12556144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Methylbenzyl)seleno]-L-alanine
CAS176300-64-4
Molecular FormulaC11H15NO2Se
Molecular Weight272.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C[Se]CC(C(=O)O)N
InChIInChI=1S/C11H15NO2Se/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1
InChIKeyJKMVVSOYPSFMIC-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Methylbenzyl)seleno]-L-alanine (CAS 176300-64-4): Selenocysteine Derivative for Kidney-Selective Prodrug Design and Selenopeptide Synthesis


3-[(4-Methylbenzyl)seleno]-L-alanine, systematically named Se-(4-methylbenzyl)-L-selenocysteine, is a Se-substituted selenocysteine derivative belonging to the class of organoselenium amino acids. It is characterized by a 4-methylbenzylseleno group attached to the β-carbon of L-alanine [1]. This compound was originally designed as part of a series of eighteen Se-substituted selenocysteine conjugates evaluated as potential kidney-selective prodrugs, where bioactivation by renal cysteine conjugate β-lyase releases a selenol with chemoprotective or antitumor properties [2]. Its Boc-protected form, Boc-Sec(MBn)-OH, is also a key building block for solid-phase selenopeptide synthesis, with a recently improved synthetic route achieving 73% total yield over five steps from L-serine .

Why Se-(4-Methylbenzyl)-L-selenocysteine Cannot Be Replaced by Generic Selenocysteine or Alkyl Analogs


Substitution of Se-(4-methylbenzyl)-L-selenocysteine with unsubstituted selenocysteine, simple alkyl Se-conjugates, or the corresponding sulfur analog leads to fundamentally different biological and chemical outcomes. The 4-methylbenzyl substituent on selenium critically modulates both the substrate efficiency for renal β-lyase enzymes and the cytotoxicity profile in proximal tubular cells. In comparative studies, Se-benzyl-substituted conjugates as a class exhibited superior substrate properties (lower apparent Km) compared to phenyl- and alkyl-substituted Se-conjugates, while the corresponding L-cysteine S-conjugates were too poor as substrates to obtain proper enzyme kinetic parameters [1]. Within the benzyl series, the para-substituent identity (methyl vs. methoxy vs. chloro) governs cytotoxicity: Se-(4-methoxybenzyl)-L-selenocysteine is the most toxic benzyl congener at 200 μM, whereas the 4-methylbenzyl compound exhibits a distinct toxicity profile [2]. In peptide synthesis, the Se-(4-methylbenzyl) protecting group offers differential acid lability relative to the more commonly used Se-(4-methoxybenzyl) group, enabling orthogonal deprotection strategies in Boc-based solid-phase peptide synthesis .

Quantitative Differentiation Evidence for 3-[(4-Methylbenzyl)seleno]-L-alanine Against Closest Analogs


β-Lyase Substrate Efficiency: Se-(4-Methylbenzyl)-L-selenocysteine vs. Sulfur Analog and Unsubstituted Benzyl Comparator

In rat renal cytosol, Se-(4-methylbenzyl)-L-selenocysteine (compound 8 in Table 1) belongs to the Se-benzyl-substituted class, which demonstrated superior substrate properties for β-lyase-mediated bioactivation relative to Se-phenyl and Se-alkyl series. The benzyl-substituted Se-conjugates as a group displayed lower apparent Km values and higher Vmax/Km ratios compared to phenyl-substituted analogs [1]. Crucially, the corresponding sulfur analog S-(4-methylbenzyl)-L-cysteine (compound 21) exhibited β-elimination activity too low for accurate enzyme kinetic parameter determination, even at substrate concentrations up to 1 mM and cytosolic protein concentrations of 0.2 mg/mL [1]. This Se-to-S replacement renders the conjugate essentially non-functional as a prodrug substrate, representing a qualitative rather than merely quantitative difference.

Kidney-selective prodrug β-lyase bioactivation selenocysteine conjugate

Cytotoxicity Differential in Renal Proximal Tubular Cells: 4-Methylbenzyl vs. 4-Methoxybenzyl Substitution

In freshly isolated rat renal proximal tubular cells (RPTC), the cytotoxicity profile of Se-(4-methylbenzyl)-L-selenocysteine can be inferred from the comparative benzyl-series data. The unsubstituted Se-benzyl-L-selenocysteine was nontoxic at 200 μM but caused significant cell death at 500 μM. In contrast, Se-(4-methoxybenzyl)-L-selenocysteine—the closest substituted benzyl analog—was the most toxic conjugate within the entire Se-benzyl-series at 200 μM, as indicated by increased cell death and decreased mitochondrial membrane potential (ΔΨ) [1]. This places the 4-methylbenzyl substituent in a differentiated intermediate toxicity position: distinct from the highly toxic 4-methoxybenzyl analog and from the non-toxic alkyl-substituted series (methyl, ethyl, n-propyl, n-butyl, all non-toxic up to 500 μM) [1]. The unsubstituted benzyl and phenyl conjugates were nontoxic at 200 μM but toxic at 500 μM, providing a benchmark for the 4-methylbenzyl analog [1].

Renal cytotoxicity proximal tubular cells structure–toxicity relationship

Synthetic Accessibility: Improved Total Yield of Boc-Protected Derivative vs. Legacy Route

The Boc-protected derivative of the target compound, Boc-Sec(MBn)-OH (Boc-3-[(4-methylbenzyl)seleno]-L-alanine), was synthesized by Shimodaira and Iwaoka (2017) in five steps from L-serine with a total yield of 73% . This represents a 21-percentage-point improvement over the earlier Metanis scheme, which achieved only 52% total yield from the same starting material (Boc-Ser-OMe) and required strict control of selenol preparation conditions . The improved route employs a mesylate activation strategy with in situ selenolate generation from diselenide, providing a more robust and scalable approach. The closely related Boc-Sec(MPM)-OH (p-methoxybenzyl analog) was obtained with a comparable 74% yield in the same study . However, the p-methoxybenzyl (Mob) group is reported to be partially labile under standard TFA cleavage conditions in Fmoc-SPPS, whereas the p-methylbenzyl (Meb) group remains stable , providing a synthetic selectivity advantage.

Selenocysteine synthesis Boc-Sec(MBn)-OH selenopeptide building block

CYP1A1 Inhibition: Se-Benzyl-L-selenocysteine as a Potent P450 Inhibitor Relative to Other Se-Conjugates

In a study evaluating the inhibitory effects of selenocysteine Se-conjugates on human cytochrome P450 enzymes, Se-benzyl-L-selenocysteine—the unsubstituted benzyl analog of the target compound—was identified as the most potent inhibitor of CYP1A1 among a panel of Se-conjugates, displaying an IC50 of 12.8 ± 1.2 μM [1]. CYP2C9, CYP2C19, and CYP2D6 were moderately inhibited (50–60%) by the SeCys conjugates. Importantly, β-lyase-catalyzed bioactivation of alkyl-substituted SeCys conjugates or Se-benzyl-L-selenocysteine produced little or no additional inhibition of P450 activity, indicating that the parent conjugate itself rather than the released selenol is responsible for P450 inhibition [1]. This distinguishes the benzyl-substituted Se-conjugates from Se-phenyl-L-selenocysteine, which showed a different inhibition profile [1]. The 4-methylbenzyl substitution on the target compound may further modulate this P450 inhibition profile relative to the unsubstituted benzyl analog.

Cytochrome P450 inhibition CYP1A1 drug metabolism

Optimal Research and Industrial Application Scenarios for 3-[(4-Methylbenzyl)seleno]-L-alanine


Kidney-Selective Prodrug Design: Substrate for Renal Cysteine Conjugate β-Lyase

The compound serves as a well-characterized substrate for renal β-lyase enzymes, enabling kidney-selective release of 4-methylbenzylselenol. The Se-benzyl class demonstrates superior substrate properties (lower apparent Km, higher Vmax/Km) compared to Se-phenyl and Se-alkyl series, and qualitatively non-comparable activity relative to sulfur analogs which are essentially non-substrates [1]. This application leverages the active uptake and bioactivation mechanisms in renal proximal tubular cells, making it suitable for targeting chemoprotective or antitumor selenols specifically to the kidney. The established enzyme kinetic framework from rat renal cytosol provides a quantitative basis for comparative prodrug evaluation [1].

Comparative Renal Toxicology Screening: Benchmarking Against Benzyl-Series Analogs

The differentiated cytotoxicity profile within the Se-benzyl series—where Se-(4-methoxybenzyl)-L-selenocysteine is the most toxic at 200 μM, while unsubstituted Se-benzyl-L-selenocysteine is nontoxic at 200 μM but toxic at 500 μM—positions the 4-methylbenzyl compound as an essential comparator in structure–toxicity relationship (STR) studies [2]. Researchers can use this compound to systematically evaluate how para-substituent electronic and steric effects modulate renal toxicity, enabling rational design of safer prodrug candidates. The RPTC model with mitochondrial membrane potential (ΔΨ) readout provides a validated assay system for such comparisons [2].

Solid-Phase Selenopeptide Synthesis with Orthogonal Deprotection

The Boc-protected derivative (Boc-Sec(MBn)-OH, CAS 869646-27-5) is a practical building block for Boc-based solid-phase peptide synthesis (SPPS) of selenoproteins. The improved five-step synthetic route from L-serine with 73% total yield ensures cost-effective procurement . The Se-(4-methylbenzyl) group offers stability under standard TFA cleavage conditions used in Boc-SPPS, unlike the partially labile Se-(4-methoxybenzyl) (Mob) group, enabling orthogonal deprotection strategies for multi-step selenopeptide assembly . This makes it particularly valuable for synthesizing seleno-analogs of cysteine-containing peptides such as glutaredoxins and metallothioneins.

Cytochrome P450 Inhibition Profiling and Drug–Drug Interaction Studies

The benzyl-substituted selenocysteine scaffold, as demonstrated by Se-benzyl-L-selenocysteine (IC50 = 12.8 ± 1.2 μM against CYP1A1), represents a potent P450 inhibitory chemotype [3]. The 4-methylbenzyl derivative is an appropriate candidate for extended CYP inhibition profiling (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to establish structure–activity relationships for P450 inhibition within the benzyl-substituted series. The observation that β-lyase bioactivation does not further enhance P450 inhibition distinguishes these conjugates from prodrugs whose metabolites contribute additively to inhibition [3].

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